(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
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Overview
Description
(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-(trifluoromethyl)benzene and ethane-1,2-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the desired transformations.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl include:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Fluorinated Amines: Compounds with fluorine atoms attached to amine groups, which share some structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12Cl2F4N2 |
---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10F4N2.2ClH/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m1../s1 |
InChI Key |
RZEBBOUFLSQWFX-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[C@@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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